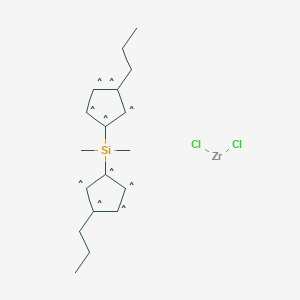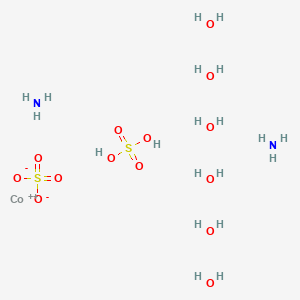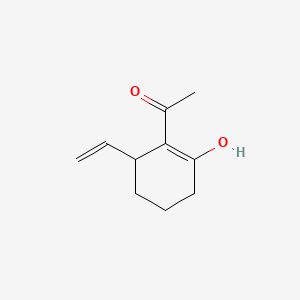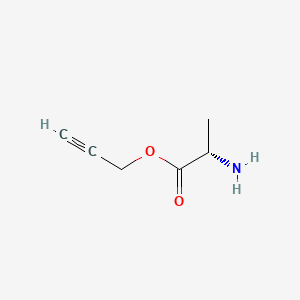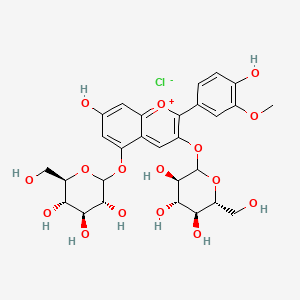
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol is an organic compound that features a purine derivative attached to a benzene ring with two hydroxyl groups. This compound is of interest due to its unique structure, which combines the properties of purines and phenols, making it relevant in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-imino-7H-purin-3-yl)benzene-1,2-diol typically involves the following steps:
Formation of the Purine Derivative: The purine moiety can be synthesized through a series of reactions starting from simple precursors like formamide and glycine, leading to the formation of 6-imino-7H-purine.
Coupling with Benzene-1,2-diol: The purine derivative is then coupled with benzene-1,2-diol through a nucleophilic substitution reaction. This step often requires a catalyst such as palladium on carbon and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors where the purine derivative and benzene-1,2-diol are combined under controlled conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The imino group in the purine moiety can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to amine derivatives.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-(6-imino-7H-purin-3-yl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The hydroxyl groups on the benzene ring and the imino group in the purine moiety play crucial roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,2-diol (Catechol): A simple dihydroxybenzene compound.
6-imino-7H-purine: A purine derivative without the benzene ring attachment.
4-(6-amino-7H-purin-3-yl)benzene-1,2-diol: A similar compound with an amino group instead of an imino group.
Uniqueness
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol is unique due to its combined structure of a purine derivative and a dihydroxybenzene. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C11H9N5O2 |
|---|---|
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H9N5O2/c12-10-9-11(14-4-13-9)16(5-15-10)6-1-2-7(17)8(18)3-6/h1-5,12,17-18H,(H,13,14) |
Clave InChI |
FWAVGVLPRYLCGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N2C=NC(=N)C3=C2N=CN3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-](/img/structure/B13831282.png)
![(1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane bis(2,2,2-trifluoroacetate)](/img/structure/B13831284.png)
